Aerothionin

Catalog No.
S517360
CAS No.
28714-26-3
M.F
C24H26Br4N4O8
M. Wt
818.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aerothionin

CAS Number

28714-26-3

Product Name

Aerothionin

IUPAC Name

(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1

InChI Key

BJWQSQOWGBUSFC-KBTIEJEYSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Solubility

Soluble in DMSO

Synonyms

Aerothionin;

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Isomeric SMILES

COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Description

The exact mass of the compound Aerothionin is 813.8484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177380. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antimicrobial properties: Research has shown that aerothionin can be toxic to a wide range of microorganisms, including bacteria, fungi, and yeasts []. This makes it a potential candidate for the development of new antimicrobial drugs.
  • Mode of action: Understanding how aerothionin kills microbes can help scientists design new drugs that target specific vulnerabilities in pathogens [].
  • Ecological role: Some studies suggest that aerothionin plays a role in helping sponges defend themselves against predators and competitors [].

Antimicrobial properties:

Studies have found that aerothionin can disrupt the cell membranes of microbes, leading to cell death []. This makes it a broad-spectrum antibiotic, meaning it can potentially kill a variety of different microorganisms.

Mode of action:

The exact way aerothionin kills microbes is still being investigated. However, some research suggests that it may interfere with the ability of microbes to transport ions across their cell membranes []. This disrupts essential cellular processes and ultimately leads to cell death.

Aerothionin is a naturally occurring tetrabromo compound primarily derived from marine sponges, notably Aplysina aerophoba and Verongia thiona. Its chemical structure is characterized as a spiro-cyclohexadienylisoxazole derivative, which incorporates multiple bromine atoms into its molecular framework. The molecular formula of Aerothionin is C24H26Br4N4O8C_{24}H_{26}Br_{4}N_{4}O_{8} . This compound is notable for its complex structure and the presence of halogen atoms, which contribute to its unique chemical properties and biological activities.

Typical of halogenated organic compounds. Key reactions include:

  • Oxidation: Aerothionin can be oxidized to form different derivatives, altering its functional groups and potentially its biological activity .
  • Bromination: As a brominated compound, it can participate in further bromination reactions, which may enhance its reactivity and biological properties .
  • Hydrolysis: The presence of ester or amide linkages in the structure may allow for hydrolytic cleavage under certain conditions.

Understanding these reactions is crucial for exploring the synthetic pathways and potential modifications of Aerothionin.

Aerothionin exhibits significant biological activity, particularly in antimicrobial and cytotoxic contexts. Research indicates that it has:

  • Antimycobacterial Properties: Studies have shown that Aerothionin possesses activity against Mycobacterium tuberculosis, making it a candidate for further investigation in the development of new antimycobacterial agents .
  • Cytotoxic Effects: The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

The biological activities are largely attributed to its unique structure, which allows for interactions with biological targets.

Several methods have been explored for the synthesis of Aerothionin:

  • Natural Extraction: The primary method involves extraction from marine sponges, where it is naturally produced. This method can be resource-intensive and limited by the availability of the source organisms.
  • Total Synthesis: Synthetic approaches have been developed to create Aerothionin in the laboratory. These methods often involve complex multi-step processes that replicate the natural biosynthetic pathways, including bromination and cyclization reactions .

The exploration of both natural and synthetic routes is essential for increasing the availability of Aerothionin for research and pharmaceutical applications.

Aerothionin's unique properties lend it to various applications:

  • Pharmaceutical Development: Due to its antimicrobial and cytotoxic properties, Aerothionin is being investigated as a potential lead compound for new drugs targeting infections and cancer.
  • Chemical Research: Its complex structure makes it a valuable subject for studies in organic chemistry, particularly in the fields of natural product synthesis and halogenation chemistry.

The compound's diverse applications highlight its importance in both medicinal chemistry and organic synthesis.

Research on the interactions of Aerothionin with biological macromolecules is ongoing. Key areas include:

  • Protein Binding Studies: Investigations into how Aerothionin binds to proteins can provide insights into its mechanism of action, particularly concerning its antimicrobial effects.
  • Cellular Uptake Mechanisms: Understanding how Aerothionin enters cells is crucial for elucidating its cytotoxic effects and potential therapeutic uses.

These studies are vital for comprehensively understanding how Aerothionin functions at a molecular level.

Aerothionin shares structural similarities with several other brominated compounds derived from marine sources. Here are some notable comparisons:

Compound NameSource OrganismStructural FeaturesBiological Activity
CalafianinAplysina gerardogreeniBromotyrosine derivativeAntimycobacterial
BastadinAplysina spp.Brominated tyrosine derivativeAntiviral
Verongia thionaVerongia thionaSimilar tetrabromo structureAntimicrobial

Uniqueness of Aerothionin

Aerothionin's uniqueness lies in its specific spiro-cyclohexadienylisoxazole framework combined with multiple bromine substituents. This distinct structural arrangement contributes to its unique biological activities compared to other similar compounds. Its specific interactions with biological systems make it a subject of interest in drug discovery and development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

817.84432 g/mol

Monoisotopic Mass

813.84841 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Aerothionin

Dates

Modify: 2024-04-14
1: Nicacio KJ, Ióca LP, Fróes AM, Leomil L, Appolinario LR, Thompson CC, Thompson FL, Ferreira AG, Williams DE, Andersen RJ, Eustaquio AS, Berlinck RG. Cultures of the Marine Bacterium Pseudovibrio denitrificans Ab134 Produce Bromotyrosine-Derived Alkaloids Previously Only Isolated from Marine Sponges. J Nat Prod. 2017 Feb 24;80(2):235-240. doi: 10.1021/acs.jnatprod.6b00838. Epub 2017 Feb 13. PubMed PMID: 28191971.
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6: Kalaitzis JA, Davis RA, Quinn RJ. Unequivocal 13C NMR assignment of cyclohexadienyl rings in bromotyrosine-derived metabolites from marine sponges. Magn Reson Chem. 2012 Nov;50(11):749-54. doi: 10.1002/mrc.3868. Epub 2012 Sep 10. PubMed PMID: 22961686.
7: Gochfeld DJ, Kamel HN, Olson JB, Thacker RW. Trade-offs in defensive metabolite production but not ecological function in healthy and diseased sponges. J Chem Ecol. 2012 May;38(5):451-62. doi: 10.1007/s10886-012-0099-5. Epub 2012 Apr 4. PubMed PMID: 22476960.
8: Deng P, Liao XJ, Xu SH. [Isolation and identification of brominated alkaloids from the sponge Ircinia sp]. Zhong Yao Cai. 2011 May;34(5):709-11. Chinese. PubMed PMID: 21954555.
9: Shaala LA, Bamane FH, Badr JM, Youssef DT. Brominated arginine-derived alkaloids from the red sea sponge Suberea mollis. J Nat Prod. 2011 Jun 24;74(6):1517-20. doi: 10.1021/np200120d. Epub 2011 May 4. PubMed PMID: 21542602.
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11: Kalaitzis JA, Leone Pde A, Hooper JN, Quinn RJ. Ianthesine E, a new bromotyrosine-derived metabolite from the Great Barrier Reef sponge Pseudoceratina sp. Nat Prod Res. 2008;22(14):1257-63. doi: 10.1080/14786410701763411. PubMed PMID: 18932089.
12: Abou-Shoer MI, Shaala LA, Youssef DT, Badr JM, Habib AA. Bioactive brominated metabolites from the red sea sponge Suberea mollis. J Nat Prod. 2008 Aug;71(8):1464-7. doi: 10.1021/np800142n. Epub 2008 Jul 26. PubMed PMID: 18656986.
13: Shao N, Yao G, Chang LC. Bioactive constituents from the marine crinoid Himerometra magnipinna. J Nat Prod. 2007 May;70(5):869-71. Epub 2007 Apr 12. PubMed PMID: 17428090.
14: Thoms C, Ebel R, Proksch P. Sequestration and possible role of dietary alkaloids in the sponge-feeding mollusk Tylodina perversa. Prog Mol Subcell Biol. 2006;43:261-75. Review. PubMed PMID: 17153347.
15: Thoms C, Wolff M, Padmakumar K, Ebel R, Proksch P. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba. Z Naturforsch C. 2004 Jan-Feb;59(1-2):113-22. PubMed PMID: 15018063.
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